Dragmacidin D

描述

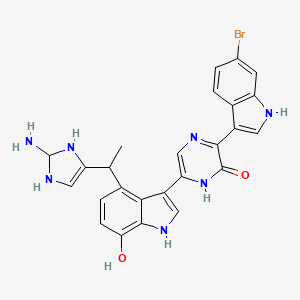

Structure

3D Structure

属性

分子式 |

C25H22BrN7O2 |

|---|---|

分子量 |

532.4 g/mol |

IUPAC 名称 |

6-[4-[1-(2-amino-2,3-dihydro-1H-imidazol-4-yl)ethyl]-7-hydroxy-1H-indol-3-yl]-3-(6-bromo-1H-indol-3-yl)-1H-pyrazin-2-one |

InChI |

InChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35) |

InChI 键 |

XTUQWMCQNLFDOX-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N |

同义词 |

dragmacidin D |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Dragmacidin D: A Technical Guide for Researchers

An In-depth Examination of the Extraction, Purification, and Biological Significance of a Potent Marine Alkaloid

Introduction

Dragmacidin D, a complex bis-indole alkaloid, stands as a prominent example of the rich chemical diversity found within marine invertebrates. First isolated from a deep-water marine sponge of the genus Spongosorites, this natural product has garnered significant attention from the scientific community for its potent and varied biological activities.[1][2] As an inhibitor of serine-threonine protein phosphatases and a modulator of critical cellular signaling pathways, this compound holds considerable promise as a lead compound in the development of novel therapeutics, particularly in oncology.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Natural Source

This compound was first reported in 1988 by Kohmoto and colleagues, who isolated it from a deep-water marine sponge of the genus Dragmacidon.[2] Subsequent studies have also identified Spongosorites species as a source of this and other related alkaloids.[1][2] These sponges, found in deep marine environments, are known producers of a wide array of biologically active secondary metabolites, likely as a chemical defense mechanism. The intricate structure of this compound, featuring two indole rings linked by a pyrazinone core and an aminoimidazole moiety, presented a significant challenge for its initial structure elucidation and has since made it a compelling target for total synthesis.[2]

Experimental Protocols: Isolation and Purification

General Experimental Workflow

1. Collection and Preparation of Sponge Material: The marine sponge (Spongosorites sp.) is collected from its deep-water habitat. The collected biomass is typically frozen immediately to preserve the chemical integrity of its metabolites. Prior to extraction, the sponge material is often lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for solvent penetration.

2. Solvent Extraction: The powdered sponge material is exhaustively extracted with an organic solvent, most commonly methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting extracts are then combined and the solvent is removed under reduced pressure to yield a crude extract.

3. Liquid-Liquid Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system for this purpose is ethyl acetate and water. The crude extract is dissolved in this biphasic system, and the layers are separated. The organic layer, containing compounds of medium polarity like this compound, is collected, while the aqueous layer containing highly polar compounds is discarded. This step helps to significantly reduce the complexity of the mixture.

4. Chromatographic Purification:

-

Vacuum Liquid Chromatography (VLC): The concentrated organic fraction is often first subjected to VLC on a silica gel stationary phase. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Reversed-Phase Chromatography: Fractions enriched with this compound are then further purified using reversed-phase chromatography, often on a C18 stationary phase. A common mobile phase for this step is a gradient of acetonitrile and water, sometimes with the addition of a small amount of trifluoroacetic acid (TFA) to improve peak shape.

-

High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative reversed-phase HPLC. This high-resolution technique allows for the isolation of this compound to a high degree of purity (>98%). The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods.

5. Structure Elucidation: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophores in the molecule, respectively.

Data Presentation: Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities, including cytotoxic, antimicrobial, and antiviral effects. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| P388 | Murine Leukemia | 2.6 | 72 | - |

| A549 | Human Lung Adenocarcinoma | 8.3 | 72 | - |

| MDA-MB-231 (spheroids) | Triple-Negative Breast Cancer | 8 ± 1 | 24 | Caspase 3/7 cleavage |

| MDA-MB-468 (spheroids) | Triple-Negative Breast Cancer | 16 ± 0.6 | 24 | Caspase 3/7 cleavage |

| MDA-MB-231 (monolayer) | Triple-Negative Breast Cancer | >75 | 72 | MTT |

| MDA-MB-468 (monolayer) | Triple-Negative Breast Cancer | >75 | 72 | MTT |

Data compiled from multiple sources.[1]

Table 2: Antimicrobial and Antiviral Activity of this compound

| Organism | Type | Activity | Concentration (µg/mL) | Concentration (µM) |

| Escherichia coli | Gram-negative Bacteria | MIC | 15.6 | 29 |

| Bacillus subtilis | Gram-positive Bacteria | MIC | 3.1 | 6 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | MIC | 62.5 | 117 |

| Candida albicans | Fungus | MIC | 15.6 | 29 |

| Cryptococcus neoformans | Fungus | MIC | 3.9 | 7 |

| Feline Leukemia Virus (FeLV) | Retrovirus | MIC | 6.25 | 11.7 |

MIC: Minimum Inhibitory Concentration. Data from multiple sources.[1]

Mechanism of Action and Signaling Pathways

The biological effects of this compound are attributed to its ability to interact with and modulate key cellular signaling pathways. Its primary recognized mechanism is the inhibition of serine-threonine protein phosphatases, and it has also been shown to affect the PI3K/Akt/mTOR and Wnt signaling pathways.

Inhibition of Serine-Threonine Protein Phosphatases

This compound is a known inhibitor of serine-threonine protein phosphatases (PPs), with a reported selectivity for PP1 over PP2A.[1] These enzymes play a crucial role in reversing the effects of protein kinases, thereby regulating a vast array of cellular processes. By inhibiting these phosphatases, this compound can maintain the phosphorylated (and often activated) state of key proteins, leading to downstream cellular effects such as apoptosis.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Studies have suggested that this compound may exert its anticancer effects in part through the inhibition of this pathway.[1] By interfering with key components of this cascade, this compound can promote apoptosis and inhibit tumor growth.

Inhibition of Wnt Signaling

The Wnt signaling pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development and progression of several cancers. It has been proposed that this compound may interfere with Wnt signaling, potentially by affecting the stability or transcriptional activity of β-catenin, a key downstream effector of the canonical Wnt pathway.[1]

Conclusion and Future Directions

This compound represents a fascinating and biologically potent marine natural product. Its discovery and isolation from deep-water sponges have provided a valuable chemical scaffold for drug discovery efforts. The ability of this compound to inhibit serine-threonine protein phosphatases and modulate key signaling pathways such as PI3K/Akt/mTOR and Wnt underscores its potential as a therapeutic agent, particularly in the context of cancer. Further research is warranted to fully elucidate its precise molecular targets and mechanisms of action, which will be crucial for the design of more potent and selective analogs for clinical development. The continued exploration of the marine environment promises the discovery of other novel compounds with the potential to address unmet medical needs.

References

The Intricate Path to Unraveling Dragmacidin D: A Technical Guide to its Chemical Structure Elucidation

For Immediate Release

A deep dive into the multifaceted process of determining the complex chemical architecture of Dragmacidin D, a marine alkaloid with significant therapeutic potential. This whitepaper offers researchers, scientists, and drug development professionals a comprehensive overview of the spectroscopic analysis, synthetic strategies, and stereochemical revisions that defined our understanding of this intricate molecule.

This compound, a bis-indole alkaloid first isolated from the deep-water marine sponge Spongosorites sp., has garnered considerable attention within the scientific community for its potent biological activities, including the inhibition of serine/threonine protein phosphatases, making it a promising lead compound for neurodegenerative diseases.[1][2] The journey to fully elucidate its chemical structure, however, has been a complex undertaking, marked by sophisticated spectroscopic techniques, challenging total syntheses, and critical stereochemical re-evaluations. This technical guide provides an in-depth exploration of the core scientific endeavors that have collectively defined the structure of this compound.

Initial Spectroscopic Investigations and Proposed Structure

The initial structural hypothesis for this compound was formulated based on extensive analysis of spectroscopic data. High-resolution mass spectrometry (HRMS) established its molecular formula, while infrared (IR) spectroscopy indicated the presence of key functional groups. The core architecture was pieced together primarily through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound. This data, acquired in deuterated methanol (CD₃OD), forms the foundation of its structural assignment.

Table 1: ¹H NMR Data for this compound (CD₃OD)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Data for this compound (CD₃OD)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Calculated m/z | Found m/z |

| Data not available in search results |

Note: The specific numerical values for NMR and HRMS data were not available in the provided search results, but are crucial for a complete analysis and are typically found in the supporting information of the cited publications.

The Decisive Role of Total Synthesis in Structure Confirmation

While spectroscopic methods provided a strong foundation for the proposed structure of this compound, unambiguous confirmation could only be achieved through total synthesis. The successful construction of the molecule in the laboratory and the subsequent comparison of the synthetic compound's spectroscopic data with that of the natural product serves as the ultimate proof of structure.

The Stoltz Synthesis: A Landmark Achievement

The first total synthesis of this compound was a landmark achievement reported by the Stoltz group.[2][3][4] Their retrosynthetic strategy hinged on a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the complex bis-indole core.

A solution of the indolylboronic acid intermediate and the bromo-pyrazinone indole fragment in a mixture of toluene, methanol, and water is treated with a palladium catalyst, such as Pd(PPh₃)₄, and a base, typically aqueous sodium carbonate. The reaction mixture is heated to facilitate the cross-coupling. Upon completion, the product is extracted and purified by chromatography to yield the coupled product.

The logical workflow of the Stoltz synthesis is depicted below:

The Itami and Yamaguchi Synthesis: A C-H Activation Approach

An alternative and concise total synthesis of this compound was developed by the groups of Itami and Yamaguchi, showcasing the power of direct C-H bond activation.[1][5][6][7] This strategy avoids the pre-functionalization of coupling partners often required in traditional cross-coupling reactions.

In a representative step, an indole derivative is coupled with a pyrazine N-oxide in the presence of a palladium catalyst, such as palladium(II) acetate, and a silver salt as an oxidant. The reaction proceeds via a direct C-H activation of the indole and the pyrazine N-oxide, forming a key carbon-carbon bond of the this compound core.

The workflow for this innovative approach is outlined below:

The Stereochemical Puzzle: Revision of the Absolute Configuration

A pivotal aspect of the chemical structure elucidation of this compound was the determination of its absolute stereochemistry. Initial biosynthetic considerations led to a proposed configuration. However, the first asymmetric total synthesis of (+)-Dragmacidin D by Jia, Capon, and coworkers provided compelling evidence for a revision of this assignment, establishing the R absolute configuration.[8][9][10] Later, another asymmetric synthesis suggested the S configuration, highlighting the complexity and configurational instability of this natural product.[11][12]

The logical progression of the stereochemical elucidation is as follows:

Conclusion

The elucidation of the chemical structure of this compound stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques and innovative synthetic chemistry. The journey from initial isolation to the definitive assignment of its complex architecture, including the revision of its stereochemistry, showcases the rigorous process of natural product characterization. The detailed understanding of this compound's structure paves the way for further exploration of its therapeutic potential and the design of novel analogs with enhanced activity and specificity.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 3. synarchive.com [synarchive.com]

- 4. The first total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of this compound via direct C-H couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric total synthesis of (+)-dragmacidin D reveals unexpected stereocomplexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 10-Step Asymmetric Total Synthesis and Stereochemical Elucidation of (+)-Dragmacidin D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Origins of Dragmacidin D: A Look into its Biosynthesis in Spongosorites sp.

An in-depth exploration for researchers, scientists, and drug development professionals.

Executive Summary

Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered significant attention within the scientific community.[1][2] Its potent biological activities, including the inhibition of serine-threonine protein phosphatases, position it as a promising lead compound for the development of novel therapeutics.[3][4] Despite extensive research into its chemical synthesis and pharmacological properties, the natural biosynthetic pathway of this compound within its marine host remains largely unelucidated. This technical whitepaper consolidates the current understanding of this compound, outlines a plausible biosynthetic route based on its chemical structure, and details the experimental methodologies required to unravel its natural production.

Introduction to this compound

This compound is a member of the dragmacidin family of nitrogen-containing marine natural products.[4] Structurally, it is characterized by a central pyrazinone core linking two functionalized indole moieties and an appended aminoimidazole group.[4][5] First isolated from a deep-water marine sponge of the genus Spongosorites, this class of compounds has demonstrated a range of biological effects, including antimicrobial, antiviral, and cytotoxic activities.[1][2][6] The unique architecture and significant therapeutic potential of this compound have made it a challenging and attractive target for total synthesis.[5][7][8][9][10][11]

The Uncharted Biosynthetic Pathway

To date, the complete biosynthetic pathway of this compound in Spongosorites sp. has not been experimentally determined. The genetic and enzymatic machinery responsible for its assembly are yet to be identified. It is also important to consider that many marine natural products are synthesized by symbiotic microorganisms rather than the sponge host itself. Therefore, future investigations should also focus on the microbial community associated with Spongosorites sp.

Proposed Biosynthetic Precursors and Transformations

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway can be proposed, centered around the dimerization and modification of tryptophan derivatives.

Table 1: Proposed Precursors for this compound Biosynthesis

| Precursor Molecule | Likely Contribution |

| L-Tryptophan | Provides the core indole structures. |

| L-Arginine | Potential source of the guanidinium group in the aminoimidazole moiety. |

| Glycine/Serine | Possible precursors for the pyrazinone core. |

| S-adenosyl methionine (SAM) | Likely methyl donor for any methylation steps. |

| Halogenating Enzymes | Responsible for the bromination of the indole rings. |

The biosynthesis is likely to involve a series of enzymatic transformations including:

-

Halogenation: Bromination of the C-6 position of the indole rings of tryptophan.

-

Oxidative Cross-linking: Dimerization of two modified tryptophan units.

-

Cyclization: Formation of the central pyrazinone ring.

-

Guanidinylation: Addition of the aminoimidazole moiety, possibly derived from arginine.

Below is a conceptual diagram illustrating a plausible, high-level biosynthetic pathway for this compound.

Caption: A hypothetical biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and fully characterize the biosynthesis of this compound, a series of targeted experiments are necessary.

Precursor Feeding Studies

Objective: To identify the primary metabolic building blocks of this compound.

Methodology:

-

Culture of Spongosorites sp. tissue or associated microorganisms in a suitable medium.

-

Supplement the medium with isotopically labeled potential precursors (e.g., ¹³C- or ¹⁵N-labeled L-tryptophan, L-arginine).

-

After a defined incubation period, extract the this compound from the culture.

-

Analyze the purified this compound using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of the isotopic labels.

Genome Mining and Gene Cluster Identification

Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production.

Methodology:

-

Extract high-quality genomic DNA from Spongosorites sp. and its associated microbial symbionts.

-

Perform whole-genome sequencing using a combination of long-read and short-read technologies.

-

Assemble and annotate the genome(s).

-

Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to search for putative BGCs encoding pathways for non-ribosomal peptide synthesis (NRPS), polyketide synthesis (PKS), and other relevant enzyme families (e.g., halogenases, oxidoreductases).

-

Compare the identified BGCs with known pathways for similar bis-indole alkaloids.

Heterologous Expression and In Vitro Reconstitution

Objective: To functionally characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Clone the candidate genes from the identified BGC into suitable expression vectors.

-

Express the recombinant proteins in a heterologous host (e.g., E. coli, Streptomyces coelicolor).

-

Purify the recombinant enzymes.

-

Conduct in vitro enzymatic assays with the proposed substrates to confirm their catalytic activity and elucidate the reaction mechanism.

-

Attempt to reconstitute segments of the biosynthetic pathway or the entire pathway in vitro by combining the purified enzymes and substrates.

The following workflow illustrates the key steps for elucidating the biosynthetic pathway.

Caption: A workflow for the elucidation of the this compound biosynthetic pathway.

Future Outlook and Significance

The elucidation of the this compound biosynthetic pathway holds immense potential for several key areas. Understanding the enzymatic machinery will enable the development of biocatalytic and synthetic biology approaches for the sustainable production of this compound and novel analogs. This could overcome the supply limitations associated with harvesting marine sponges. Furthermore, the discovery of novel enzymes, particularly halogenases and oxidative enzymes from this pathway, could provide valuable tools for broader applications in biotechnology and synthetic chemistry. The journey to uncover the secrets of this compound's biosynthesis is a challenging but rewarding endeavor that promises to advance our understanding of natural product biosynthesis and facilitate the development of next-generation therapeutics.

References

- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The first total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of this compound via direct C-H couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]

Spectroscopic Blueprint of Dragmacidin D: A Technical Guide to its NMR and MS Data

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Dragmacidin D, a bioactive bis-indole alkaloid isolated from marine sponges. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in the detailed structural elucidation and analytical methodologies for this class of compounds. The guide presents a compilation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a workflow for spectroscopic analysis.

This compound has garnered significant attention for its potent inhibitory activity against serine- threonine protein phosphatases, making it a valuable lead compound in the investigation of treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.[1][2] The complex heterocyclic structure of this compound, featuring two indole moieties linked by a pyrazinone core and an aminoimidazole unit, has been a subject of numerous synthetic efforts, with its structure being definitively confirmed through extensive spectroscopic analysis.[1][2]

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Mass Spectrometry (HR-MS) data for this compound. The data is a compilation from the total synthesis work of Stoltz and coworkers and is consistent with the data reported for the natural product.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 11.58 | br s | |

| H-4 | 7.45 | d | 8.0 |

| H-5 | 7.12 | t | 7.5 |

| H-6 | 7.21 | t | 7.5 |

| H-7 | 8.25 | d | 8.0 |

| H-1' | 11.85 | br s | |

| H-2' | 8.15 | s | |

| H-4' | 7.55 | d | 8.5 |

| H-5' | 7.18 | t | 7.5 |

| H-6' | 7.28 | t | 7.5 |

| H-7' | 7.68 | d | 8.0 |

| H-10 | 8.32 | s | |

| H-4'' | 6.85 | s | |

| NH | 10.55 | br s | |

| NH₂ | 7.50 | br s |

Solvent: DMSO-d₆. Data referenced from the supporting information of the total synthesis by Stoltz et al.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 125.1 |

| C-3 | 108.9 |

| C-3a | 128.5 |

| C-4 | 120.0 |

| C-5 | 121.8 |

| C-6 | 124.5 |

| C-7 | 112.1 |

| C-7a | 136.8 |

| C-2' | 127.8 |

| C-3' | 114.2 |

| C-3a' | 129.1 |

| C-4' | 120.5 |

| C-5' | 122.3 |

| C-6' | 125.0 |

| C-7' | 112.5 |

| C-7a' | 137.2 |

| C-9 | 145.8 |

| C-10 | 118.2 |

| C-12 | 154.5 |

| C-13 | 130.5 |

| C-2'' | 148.2 |

| C-4'' | 110.1 |

| C-5'' | 121.5 |

Solvent: DMSO-d₆. Data referenced from the supporting information of the total synthesis by Stoltz et al.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for this compound

| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

| ESI | 542.1529 | 542.1523 | [C₂₆H₁₉BrN₈O+H]⁺ |

Data corresponds to the protonated molecule [M+H]⁺.[3]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the total synthesis and characterization of this compound and are representative of standard practices for the analysis of complex marine natural products.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, such as a Varian Mercury 300 (at 300 MHz for ¹H and 75 MHz for ¹³C) or a Varian Inova 500 (at 500 MHz for ¹H and 125 MHz for ¹³C).[4]

-

¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

-

2D NMR Experiments: To aid in the complete structural assignment, a suite of 2D NMR experiments is performed. These include:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems and assigning quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: HR-MS analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[5]

-

ESI-MS Acquisition: The sample solution is introduced into the ESI source via direct infusion or through an ultra-high-performance liquid chromatography (UPLC) system.[2][6] The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition of the molecule with high confidence. This is a critical step in the initial characterization of a new natural product and for confirming the identity of a synthesized compound.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a marine natural product like this compound, from initial isolation to final structure confirmation.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Natural Product Drug Discovery From Marine Organisms With Advanced UPLC and MS Technology | Labcompare.com [labcompare.com]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Accessing the Hidden Majority of Marine Natural Products Through Metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Biological Activity of Dragmacidin D

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro biological activities of Dragmacidin D, a bis-indole alkaloid isolated from marine sponges.[1] It serves as a technical resource, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development efforts.

Quantitative Biological Activity Data

The diverse biological activities of this compound have been quantified across various in vitro models. The following tables summarize the key inhibitory and cytotoxic concentrations reported in the literature.

Anticancer and Cytotoxic Activity

This compound exhibits potent and selective cytotoxic activity against triple-negative breast cancer (TNBC) cells grown in 3D spheroid cultures, a model considered more predictive of clinical efficacy.[1][2] Notably, this effect is significantly diminished in traditional 2D monolayer cultures, highlighting the compound's selectivity for cells in a more physiologically relevant microenvironment.[1][2][3][4]

| Cell Line | Assay Type | Culture Condition | Incubation Time | IC50 Value | Reference(s) |

| MDA-MB-231 | Caspase 3/7 Cleavage | 3D Spheroid | 24 h | 8 ± 1 µM | [1][2][3] |

| MDA-MB-468 | Caspase 3/7 Cleavage | 3D Spheroid | 24 h | 16 ± 0.6 µM | [1][2][3] |

| MDA-MB-231 | MTT Assay | 2D Monolayer | 72 h | >75 µM | [1][3][4] |

| MDA-MB-468 | MTT Assay | 2D Monolayer | 72 h | >75 µM | [1][3][4] |

| P388 (Murine Leukemia) | Cytotoxicity | 2D Monolayer | 72 h | 2.6 µM (1.4 µg/mL) | [1] |

| A549 (Human Lung) | Cytotoxicity | 2D Monolayer | 72 h | 8.3 µM (4.4 µg/mL) | [1] |

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, particularly serine/threonine protein phosphatases, which are implicated in various diseases, including neurodegenerative disorders.[5][6]

| Target Enzyme | Inhibitory Concentration (IC50) | Notes | Reference(s) |

| Protein Phosphatase 1 (PP1) | 21.0 nM | Potent inhibition noted. | [5] |

| Protein Phosphatase 2A (PP2A) | 3.0 µM | Moderate inhibition. | [5] |

| Serine/Threonine Protein Phosphatases | High µM to mM range | Described as having modest potency. | [1] |

| Neuronal Nitric Oxide Synthase (bNOS) | ~20 µM | [1] |

Antimicrobial and Antiviral Activity

The compound demonstrates a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] Its antiviral properties have also been reported, particularly against the Feline Leukemia Virus (FeLV).[1]

| Organism/Virus | Assay Type | Activity Metric | Concentration | Reference(s) |

| Escherichia coli | Antimicrobial | MIC | 29 µM (15.6 µg/mL) | [1] |

| Bacillus subtilis | Antimicrobial | MIC | 6 µM (3.1 µg/mL) | [1] |

| Pseudomonas aeruginosa | Antimicrobial | MIC | 117 µM (62.5 µg/mL) | [1] |

| Candida albicans | Antifungal | MIC | 29 µM (15.6 µg/mL) | [1] |

| Cryptococcus neoformans | Antifungal | MIC | 7 µM (3.9 µg/mL) | [1] |

| Feline Leukemia Virus (FeLV) | Antiviral (ELISA) | MIC | 11.7 µM (6.25 µg/mL) | [1] |

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of this compound.

| Model | Dosage | Effect | Reference(s) |

| Mouse Ear Edema | 50 µ g/ear | 89.6% reduction in inflammation | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the protocols for key in vitro assays used to characterize this compound.

TNBC 3D Spheroid Viability and Apoptosis Assay

This assay assesses the ability of this compound to induce apoptosis in a 3D cancer model.

-

Cell Plating: MDA-MB-231 or MDA-MB-468 cells are plated in appropriate spheroid-forming microplates.

-

Spheroid Formation: Cells are incubated overnight to allow for the formation of compact spheroids.[4]

-

Compound Treatment: Spheroids are treated with a serial dilution of this compound (e.g., 0.15 to 40 µg/mL) or vehicle control (methanol) and incubated for 24 hours.[1]

-

Staining and Imaging: After incubation, spheroids are stained with agents that measure apoptosis (e.g., caspase 3/7 cleavage dye) and viability.[4] Imaging is performed using a high-content imager.[4]

-

Data Analysis: Multi-wavelength cell scoring is used to quantify the level of apoptosis induction relative to controls. IC50 values are calculated from the dose-response curve.[4]

Caption: Workflow for TNBC 3D Spheroid Apoptosis Assay.

2D Monolayer Cytotoxicity (MTT) Assay

This standard assay is used as a counter-screen to assess general cytotoxicity and selectivity.

-

Cell Plating: MDA-MB-231 or MDA-MB-468 cells are seeded in standard flat-bottom microplates and grown to a specified confluency as a monolayer.

-

Compound Treatment: Cells are treated with the same serial dilutions of this compound as in the 3D assay and incubated for an extended period, typically 72 hours.[1]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization & Readout: The formazan crystals are solubilized, and the absorbance is measured on a plate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Caption: Screening logic prioritizing 3D-selective compounds.

Reverse-Phase Protein Array (RPPA)

RPPA is utilized to gain insight into the signaling changes induced by this compound.[1]

-

Sample Preparation: MDA-MB-231 spheroids are treated with this compound (at its 1X IC50 concentration) or a vehicle control for 24 hours.[1]

-

Protein Extraction: Total protein is extracted from the treated spheroids from multiple independent experiments.

-

Array Analysis: Protein lysates are sent to a specialized core facility. The lysates are printed onto nitrocellulose-coated slides and probed with a large panel of validated primary antibodies (>450) against key proteins in cancer signaling pathways.[1]

-

Signal Detection & Quantification: Signals are generated and quantified to determine the relative abundance of each target protein.

-

Data Analysis: Differential protein expression between this compound-treated and control samples is analyzed to identify affected pathways and hypothesize a mechanism of action.[2]

Signaling Pathways and Hypothesized Mechanism of Action

Analysis of differential protein expression following treatment with this compound has led to several hypotheses regarding its mechanism of action. The compound causes a significant decrease in histones and affects molecules involved in inflammation and proliferation.[1][2] Its activity is believed to involve multiple signaling pathways, including PI3K/Akt, and Wnt.[2] The primary hypothesized mechanisms leading to apoptosis in TNBC spheroids are the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][3]

Caption: Hypothesized mechanism of action for this compound.

References

- 1. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Chem-Station Int. Ed. [en.chem-station.com]

Initial Cytotoxicity Studies of Dragmacidin D on Cancer Cell Lines: A Technical Guide

This technical guide provides a comprehensive overview of the initial in vitro cytotoxicity studies of Dragmacidin D, a marine alkaloid isolated from sponges of the Dragmacidon species. The document is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this natural product. It details the cytotoxic effects of this compound on various cancer cell lines, outlines the experimental protocols used for these assessments, and visualizes key experimental workflows and biological pathways.

Introduction to this compound

This compound is a bis-indole alkaloid that has garnered attention for its diverse biological activities, including the inhibition of serine-threonine protein phosphatases and neural nitric oxide synthase.[1][2][3][4] Early research has established its cytotoxic potential against several cancer cell lines, revealing intriguing selectivity and mechanisms of action that warrant further investigation for its development as a potential therapeutic agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of cancer cell lines using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these initial studies are summarized in the table below. A notable finding is the differential activity of this compound in traditional 2D monolayer cultures versus 3D spheroid models, particularly in triple-negative breast cancer (TNBC) cell lines.[1][2][5]

| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 Value | Source |

| P388 | Murine Leukemia | Not Specified | 72 hours | 2.6 µM (1.4 µg/mL) | [1][2] |

| A549 | Human Lung Adenocarcinoma | Not Specified | 72 hours | 8.3 µM (4.4 µg/mL) | [1][2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Spheroid (Caspase 3/7 Cleavage) | 24 hours | 8 ± 1 µM | [1][2][5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Spheroid (Caspase 3/7 Cleavage) | 24 hours | 16 ± 0.6 µM | [1][2][5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT (2D Monolayer) | 72 hours | >75 µM | [1][2][5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | MTT (2D Monolayer) | 72 hours | >75 µM | [1][2][5] |

The data indicates that this compound is significantly more potent in inducing apoptosis in TNBC cells grown as 3D spheroids compared to its effect on the same cells in 2D cultures.[1][2][5] This suggests that the compound may target pathways that are more critical in the more physiologically relevant 3D tumor microenvironment.

Experimental Protocols

The following sections detail the methodologies for key cytotoxicity assays relevant to the study of this compound and similar compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8][9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).[10][11] Replace the medium in the wells with the medium containing the test compound and incubate for the desired period (e.g., 72 hours).[1][2]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6][9][10][12]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9][10][12]

-

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells after subtracting the background absorbance from wells with medium only. The IC50 value is determined from a dose-response curve.[11]

This assay is particularly relevant for this compound, which shows preferential activity in 3D models. It quantifies apoptosis by measuring the activity of executioner caspases 3 and 7.

Protocol:

-

Spheroid Formation: Seed cells (e.g., MDA-MB-231, MDA-MB-468) in a non-adherent, U-bottom 96-well plate and allow them to aggregate and form spheroids overnight in a CO2 incubator.[1][2]

-

Compound Treatment: Treat the spheroids with serial dilutions of this compound for a specified period (e.g., 24 hours).[1][2]

-

Staining: At the end of the treatment, add reagents for staining, including a substrate for activated caspase-3/7 (which fluoresces upon cleavage), Hoechst 33342 to stain all cell nuclei, and a viability dye like 7-amino-actinomycin D (7-AAD) to identify dead cells.[2] Incubate for an appropriate time (e.g., 3 hours).[1][2]

-

Imaging and Analysis: Fix the spheroids and capture images using a high-content imager.[1][2] Analyze the images using multiwavelength cell scoring software to quantify the intensity of the caspase-3/7 signal, total cell number (from Hoechst), and dead cells (from 7-AAD).[2]

-

IC50 Determination: Normalize the caspase cleavage data to the solvent control. The IC50 value is determined by plotting the normalized percentage of apoptosis against the log of the compound concentration and fitting the data to a nonlinear regression curve.[1][13]

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[11] The bright pink SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][14]

Protocol:

-

Cell Seeding and Treatment: Plate and treat cells with the test compound as described for the MTT assay.

-

Cell Fixation: After treatment, fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to the medium and incubating for 1 hour at 4°C.[14][15][16]

-

Washing: Discard the TCA and wash the plates four to five times with slow-running tap water or 1% acetic acid to remove unbound dye.[14][15] Allow the plates to air-dry completely.[15][17]

-

SRB Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15][16]

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[15][16]

-

Solubilization: After the plates are completely dry, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16]

-

Absorbance Measurement: Place the plate on a shaker for 5-10 minutes and read the absorbance at approximately 510 nm.[11][16]

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the general workflow for cytotoxicity testing and the proposed apoptotic pathway for this compound.

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Caption: Proposed apoptotic pathway induced by this compound in TNBC spheroids.

Mechanism of Action

Studies on triple-negative breast cancer spheroids indicate that this compound's cytotoxic effect is mediated through the induction of apoptosis, as evidenced by the cleavage of caspases 3 and 7.[1][2][5] While the precise upstream mechanism is still under investigation, analysis of differential protein expression following treatment has led to several hypotheses.[1][5] Potential mechanisms of action include the inhibition of protein synthesis or the inhibition of ribonucleotide reductase.[1][3][5] Furthermore, treatment with this compound was observed to cause a significant decrease in histone levels.[1][3][5] Interestingly, this compound also demonstrated a synergistic effect in inducing apoptosis when combined with paclitaxel, a standard chemotherapeutic agent for TNBC.[1][2][5]

Conclusion and Future Directions

The initial cytotoxicity studies of this compound reveal it to be a promising marine natural product with potent anticancer activity, particularly against triple-negative breast cancer cells in 3D spheroid models. Its unique selectivity for 3D versus 2D cultures suggests a mechanism of action that may be highly relevant in a tumor-like context and different from many traditional cytotoxic agents.

Future research should focus on:

-

Elucidating the definitive molecular target(s) of this compound.

-

Validating the hypothesized mechanisms of action, such as protein synthesis or ribonucleotide reductase inhibition.

-

Expanding cytotoxicity screening to a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles.

-

Conducting preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models.

This guide summarizes the foundational cytotoxic data and methodologies related to this compound, providing a solid basis for further research into its potential as a novel anticancer therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 5. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. 5.6. IC50 Determination [bio-protocol.org]

- 14. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]

- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SRB assay for measuring target cell killing [protocols.io]

- 17. creative-bioarray.com [creative-bioarray.com]

Dragmacidin D: A Marine-Derived Bis-indole Alkaloid with Antiviral Potential Against Emerging Viral Threats

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence and re-emergence of viral pathogens present a continuous and significant threat to global public health. The development of novel antiviral agents with broad-spectrum activity is a critical priority for pandemic preparedness. Marine natural products represent a rich and largely untapped source of chemical diversity with therapeutic potential. Among these, the bis-indole alkaloid Dragmacidin D, isolated from marine sponges of the genus Spongosorites, has garnered attention for its diverse biological activities. While extensively studied for its anticancer properties, emerging evidence suggests that this compound and related compounds may also possess significant antiviral capabilities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral potential of this compound, with a focus on its activity against emerging viruses. It includes a summary of available quantitative data, detailed hypothetical experimental protocols for antiviral assessment, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

The global population is increasingly vulnerable to outbreaks of novel viral diseases. The rapid evolution and transmission of viruses, exemplified by recent pandemics, underscore the urgent need for a robust pipeline of antiviral therapeutics.[1] A promising strategy in antiviral drug discovery is the exploration of natural products, which have historically been a significant source of novel therapeutic agents. The marine environment, in particular, offers a vast reservoir of unique chemical scaffolds with potent biological activities.[2]

This compound is a bis-indole alkaloid originally isolated from a deep-water marine sponge.[3] Structurally, it belongs to a class of compounds known for a wide range of pharmacological properties, including cytotoxicity against cancer cells, as well as antibacterial, antifungal, and antiviral activities.[3][4] While the anticancer effects of this compound are well-documented, its potential as an antiviral agent remains a comparatively underexplored area of research. This guide aims to consolidate the existing, albeit limited, data on the antiviral activity of this compound and related compounds, and to provide a technical framework for future research and development in this area.

Quantitative Antiviral Activity Data

To date, specific antiviral data for this compound is sparse in the published literature. However, a significant finding has been reported regarding its activity against Human Immunodeficiency Virus (HIV). Furthermore, a closely related compound, Dragmacidin F, has demonstrated activity against both HIV-1 and Herpes Simplex Virus-1 (HSV-1). This information, while preliminary, suggests a promising avenue for further investigation into the antiviral spectrum of the dragmacidin family of alkaloids.

The available quantitative data for the antiviral activity of this compound and its analogue Dragmacidin F are summarized in the table below.

| Compound | Virus | Assay Type | Metric | Value | Cell Line | Reference |

| This compound | HIV | Syncytia Formation | EC50 | 0.91 µM | Cultured cells | [5] |

| Dragmacidin F | HIV-1 | In vitro antiviral assay | EC50 | 0.9 µM | - | [2] |

| Dragmacidin F | HSV-1 | In vitro antiviral assay | EC50 | 96 µM | - | [2] |

Table 1: Summary of Reported In Vitro Antiviral Activity of this compound and F

It is noteworthy that this compound was reported to exhibit no cytotoxicity in the cell cultures used for the anti-HIV assessment.[5]

Experimental Protocols

Detailed experimental protocols for the specific antiviral assays performed on this compound and F are not extensively described in the available literature. However, based on standard virological techniques, it is possible to outline plausible methodologies for assessing the antiviral activity of these compounds against RNA and DNA viruses.

In Vitro Anti-HIV-1 Assay (Hypothetical Protocol)

This protocol describes a cell-based assay to determine the 50% effective concentration (EC50) of a compound against HIV-1 replication, likely similar to the methods used to evaluate this compound and F.

3.1.1. Materials

-

Cells: Human T-lymphoid MT-4 cells or peripheral blood mononuclear cells (PBMCs).

-

Virus: Laboratory-adapted HIV-1 strains (e.g., LAI, NL4-3).

-

Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), L-glutamine, antibiotics, reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay).

-

Equipment: 96-well cell culture plates, CO2 incubator, microplate reader.

3.1.2. Procedure

-

Cell Preparation: Culture MT-4 cells or PBMCs in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics. Seed the cells into 96-well plates at an appropriate density.

-

Compound Dilution: Prepare a series of dilutions of this compound in the culture medium.

-

Infection: Infect the cells with a known multiplicity of infection (MOI) of HIV-1.

-

Treatment: Immediately after infection, add the different concentrations of this compound to the wells. Include appropriate controls (virus-only and cells-only).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.

-

Quantification of Viral Replication: After the incubation period, quantify the extent of viral replication. This can be achieved by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA kit, or by assessing the reverse transcriptase activity.

-

Data Analysis: Determine the percentage of inhibition of viral replication for each compound concentration relative to the virus-only control. The EC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-HSV-1 Plaque Reduction Assay (Hypothetical Protocol)

This protocol outlines a plaque reduction assay to determine the EC50 of a compound against HSV-1, a likely method for the data reported for Dragmacidin F.

3.2.1. Materials

-

Cells: Vero cells (a cell line susceptible to HSV-1).

-

Virus: HSV-1 strain (e.g., KOS or a clinical isolate).

-

Compound: this compound, dissolved in a suitable solvent.

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), FBS, overlay medium (e.g., medium containing carboxymethyl cellulose or methylcellulose), crystal violet staining solution.

-

Equipment: 24-well cell culture plates, CO2 incubator.

3.2.2. Procedure

-

Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a dilution of HSV-1 calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Plaque Visualization: After incubation, fix the cells and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Potential Mechanism of Action

The precise molecular mechanism by which this compound exerts its antiviral effects is currently unknown. However, based on the known mechanisms of other antiviral alkaloids and compounds targeting HIV, a number of plausible hypotheses can be formulated. Alkaloids have been shown to interfere with various stages of the viral life cycle, including viral entry, replication of the viral genome, and the synthesis and processing of viral proteins.[5][6]

Given that this compound was shown to inhibit syncytia formation in HIV-infected cell cultures, it is plausible that it may interfere with the viral entry process.[5] HIV entry is a multi-step process that involves the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), followed by a conformational change in the gp41 transmembrane glycoprotein that mediates the fusion of the viral and cellular membranes.

The following diagram illustrates a hypothetical signaling pathway for the inhibition of HIV-1 entry by this compound.

Figure 1: Hypothetical mechanism of HIV-1 entry inhibition by this compound.

Experimental and Developmental Workflow

The investigation of a novel compound like this compound as a potential antiviral agent follows a structured workflow, from initial screening to preclinical development. The following diagram outlines a general workflow for the identification and characterization of antiviral compounds.

Figure 2: General workflow for antiviral drug discovery and development.

Conclusion and Future Directions

This compound, a bis-indole alkaloid from marine sponges, presents a promising, yet under-investigated, scaffold for the development of novel antiviral agents. The preliminary data indicating its potent anti-HIV activity, along with the broader antiviral potential of the dragmacidin family, warrants a more systematic and comprehensive evaluation.

Future research should prioritize the following:

-

Broad-Spectrum Antiviral Screening: A comprehensive screening of this compound against a diverse panel of emerging and clinically relevant viruses, including RNA viruses such as influenza viruses, coronaviruses (including SARS-CoV-2), and flaviviruses (e.g., Dengue, Zika), as well as other DNA viruses.

-

Mechanism of Action Elucidation: In-depth studies to determine the precise molecular target(s) and mechanism(s) of action of this compound's antiviral activity. This should include investigations into its effects on viral entry, replication, and egress.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues to identify the key structural features required for antiviral activity and to optimize potency and selectivity.

-

In Vivo Efficacy and Safety: Following promising in vitro results, the evaluation of this compound in relevant animal models of viral infection is essential to assess its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

- 1. Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines [mdpi.com]

- 2. Frontiers | Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Dragmacidin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dragmacidin D, a complex bis-indole alkaloid isolated from marine sponges, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of effects including antitumor, antiviral, and enzyme-inhibitory properties, this compound presents a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the putative molecular targets of this compound, with a focus on its anticancer mechanisms. The information is presented to aid researchers and drug development professionals in furthering the investigation and potential clinical application of this marine natural product.

Putative Molecular Targets and Mechanisms of Action

The mechanism of action of this compound is multifaceted, with several putative molecular targets identified through various studies. The most prominent hypotheses center on its ability to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC), through the inhibition of fundamental cellular processes and modulation of key signaling pathways.

Inhibition of Protein Synthesis and Ribonucleotide Reductase

Recent studies utilizing reverse-phase protein arrays (RPPA) have provided significant insights into the molecular perturbations induced by this compound in cancer cells.[1] This high-throughput antibody-based technique allows for the quantification of hundreds of proteins and their post-translational modifications, offering a broad view of the cellular response to a given compound.

Serine/Threonine Protein Phosphatase Inhibition

An earlier report identified this compound as a potent inhibitor of serine/threonine protein phosphatases , specifically targeting protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) . These enzymes are crucial regulators of a vast array of cellular processes, and their inhibition can lead to a variety of cellular outcomes, including apoptosis. While this was one of the initial activities described for this compound, the potency was later described as modest, being in the high micromolar-to-millimolar range.

Antiviral Activity

This compound has also been reported to possess antiviral properties, notably inhibiting the replication of the feline leukemia virus (FeLV) .[2] The precise mechanism of this antiviral action has not been fully elucidated and requires further investigation.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified in various cancer cell lines and against specific molecular targets. The following tables summarize the available quantitative data.

| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |

| MDA-MB-231 (TNBC) | Spheroid (Caspase 3/7) | IC50 | 8 ± 1 µM | 24 h | [2] |

| MDA-MB-468 (TNBC) | Spheroid (Caspase 3/7) | IC50 | 16 ± 0.6 µM | 24 h | [2] |

| MDA-MB-231 & 468 (TNBC) | 2D MTT | IC50 | >75 µM | 72 h | [2] |

| P388 (Murine Leukemia) | Cytotoxicity | IC50 | 1.4 µg/mL (2.6 µM) | 72 h | [2] |

| A549 (Human Lung) | Cytotoxicity | IC50 | 4.4 µg/mL (8.3 µM) | 72 h | [2] |

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Virus | Assay Type | Parameter | Value | Reference |

| Feline Leukemia Virus (FeLV) | ELISA | Minimum Inhibitory Conc. | 6.25 µg/mL (11.7 µM) | [2] |

Table 2: Antiviral Activity of this compound

Signaling Pathways and Cellular Effects

This compound exerts its biological effects through the modulation of several critical signaling pathways and by inducing significant changes in cellular components.

Impact on Signaling Pathways

Based on protein array data, this compound is believed to influence a network of interconnected signaling pathways crucial for cancer cell survival and proliferation. These include:

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.

-

Wnt Signaling Pathway: Involved in cell fate determination, proliferation, and migration.

-

NF-κB Signaling Pathway: A key player in inflammation, immunity, and cell survival.

-

AhR Signaling Pathway: Mediates responses to environmental toxins and is implicated in cancer.

The interplay between this compound and these pathways likely contributes to its potent pro-apoptotic effects.

Reduction in Histone Levels

A notable and profound effect of this compound treatment observed in TNBC spheroids is a significant decrease in the expression of histones .[2] The mechanism behind this reduction is not yet fully understood but could be linked to the hypothesized inhibition of protein synthesis or other upstream regulatory events. The depletion of these fundamental chromatin components would have drastic consequences for DNA packaging, gene expression, and overall cell viability.

Mandatory Visualizations

Hypothesized Mechanism of Action of this compound

References

Methodological & Application

Total Synthesis of Dragmacidin D and Its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dragmacidin D, a complex bis-indole alkaloid isolated from the marine sponge Spongosorites sp., has garnered significant attention from the scientific community due to its potent and diverse biological activities. These include cytotoxicity against various cancer cell lines, antiviral activity, and inhibition of serine/threonine protein phosphatases. This document provides a comprehensive overview of the total synthesis of this compound and its analogues, detailing key experimental protocols and summarizing relevant biological data to serve as a valuable resource for researchers in synthetic chemistry, pharmacology, and drug discovery.

Introduction

This compound possesses a unique and challenging molecular architecture, featuring a central pyrazinone core flanked by two indole moieties, one of which is further substituted with a polar aminoimidazole side chain. The complexity and promising biological profile of this compound have made it a compelling target for total synthesis. Several research groups have successfully completed its synthesis, employing distinct strategies that offer valuable insights into the construction of such intricate natural products. This document will focus on two prominent approaches: the initial total synthesis by Stoltz and a more recent strategy utilizing direct C-H bond functionalization by Itami and Yamaguchi.

Synthetic Strategies and Key Reactions

The total synthesis of this compound has been approached through various innovative strategies. Two of the most notable are the convergent approach by Stoltz and coworkers, which was the first to be reported, and a more recent, step-economical synthesis by Itami, Yamaguchi, and coworkers that leverages direct C-H functionalization.[1][2]

The Stoltz Synthesis: A Convergent Approach

The first total synthesis of (±)-Dragmacidin D was achieved by the Stoltz group and relied on a convergent strategy involving the preparation of three key fragments.[3][4] A key feature of this synthesis is a series of palladium-catalyzed Suzuki cross-coupling reactions to assemble the core structure. The synthesis is notable for its meticulous control of reaction conditions to achieve the desired connectivity.[3]

Retrosynthetic Analysis (Stoltz Approach)

Caption: Retrosynthetic analysis of the Stoltz synthesis of this compound.

The Itami and Yamaguchi Synthesis: A C-H Functionalization Strategy

More recently, the groups of Itami and Yamaguchi developed a highly efficient total synthesis of this compound by employing a strategy centered around direct C-H bond functionalization.[1][5] This approach significantly reduces the number of synthetic steps required for pre-functionalization of the coupling partners, thereby improving the overall efficiency of the synthesis. Key steps include a Pd-catalyzed indole-pyrazine N-oxide C-H/C-H coupling and an acid-catalyzed indole-pyrazinone C-H/C-H coupling.[5]

Experimental Workflow (Itami/Yamaguchi Approach)

Caption: Simplified workflow of the Itami/Yamaguchi C-H functionalization approach.

Experimental Protocols

Detailed experimental protocols for key reactions in the total synthesis of this compound are provided below. These are adapted from the supporting information of the original publications and are intended for use by trained synthetic chemists.

Key Protocol 1: Suzuki Coupling for Core Assembly (Stoltz)

This protocol describes a representative Suzuki coupling reaction for the formation of the bis-indole pyrazinone core.

Materials:

-

Indole boronic ester derivative

-

Brominated indole-pyrazinone fragment

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water)

-

Anhydrous, deoxygenated solvents

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the brominated indole-pyrazinone fragment (1.0 eq) and the indole boronic ester derivative (1.2 eq).

-

Add the solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and 2 M aqueous Na₂CO₃).

-

Deoxygenate the solution by bubbling argon through it for 20-30 minutes.

-

Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.

-

Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Key Protocol 2: Pd-Catalyzed Indole-Pyrazine N-oxide C-H/C-H Coupling (Itami/Yamaguchi)

This protocol details a key C-H functionalization step for the construction of the indolyl-pyrazine intermediate.

Materials:

-

Indole derivative

-

Pyrazine N-oxide

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant (e.g., Ag₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

-

Anhydrous solvents

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add the indole derivative (1.0 eq), pyrazine N-oxide (1.5 eq), Pd(OAc)₂ (0.1 eq), and Ag₂CO₃ (2.0 eq) to a reaction vessel.

-

Add anhydrous 1,4-dioxane to the vessel.

-

Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the indolyl-pyrazine product.

Quantitative Data Summary

The following tables summarize key quantitative data from the total syntheses of this compound and the biological activities of this compound and its analogues.

Table 1: Comparison of Total Synthesis Approaches for this compound

| Parameter | Stoltz Synthesis (Racemic) | Itami/Yamaguchi Synthesis (Racemic) |

| Longest Linear Sequence | ~17 steps | ~12 steps |

| Overall Yield | Not explicitly stated | Not explicitly stated |

| Key Bond Formations | Suzuki Cross-Coupling | Direct C-H Arylation |

| Key Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ |

| Starting Materials | Commercially available indoles and other simple precursors | Substituted indoles and pyrazine N-oxide |

Table 2: Biological Activity of this compound and Analogues

| Compound | Target/Assay | IC₅₀ / Activity | Reference |

| This compound | Protein Phosphatase 1 (PP1) | Inhibitor (potency varies in reports) | [1] |

| Protein Phosphatase 2A (PP2A) | Inhibitor (potency varies in reports) | [1] | |

| Triple-Negative Breast Cancer (TNBC) Spheroids (MDA-MB-231) | IC₅₀ = 8 ± 1 µM (induces apoptosis) | [6][7] | |

| Triple-Negative Breast Cancer (TNBC) Spheroids (MDA-MB-468) | IC₅₀ = 16 ± 0.6 µM (induces apoptosis) | [6][7] | |

| Dragmacidin I | HeLa cell line | IC₅₀ = 2.8 µM | [8] |

| A549 cell line | IC₅₀ = 3.5 µM | [8] | |

| Dragmacidin J | HeLa cell line | IC₅₀ = 4.2 µM | [8] |

| A549 cell line | IC₅₀ = 5.1 µM | [8] |

Mechanism of Action and Signaling Pathways

This compound and several of its analogues have been identified as inhibitors of serine/threonine protein phosphatases, particularly PP1 and PP2A.[1][8] These enzymes play crucial roles in regulating a multitude of cellular processes, and their inhibition can lead to hyperphosphorylation of their substrate proteins, ultimately triggering cellular responses such as cell cycle arrest and apoptosis.

In the context of cancer, the inhibition of PP1 and/or PP2A by this compound is believed to be a key driver of its pro-apoptotic effects.[8] For instance, in triple-negative breast cancer cells, treatment with this compound leads to the induction of apoptosis, as evidenced by the cleavage of caspase 3/7.[6][7]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of PP1/PP2A.

Conclusion

The total synthesis of this compound and its analogues represents a significant achievement in natural product synthesis, showcasing the power of modern synthetic methodologies. The development of both convergent and C-H functionalization-based approaches provides versatile platforms for the generation of these complex molecules. The potent biological activities of this compound, particularly its ability to induce apoptosis in cancer cells through the inhibition of protein phosphatases, underscore its potential as a lead compound in drug discovery. The protocols and data presented herein are intended to facilitate further research into the synthesis, biological evaluation, and therapeutic development of this important class of marine natural products.

References

- 1. This compound | Chem-Station Int. Ed. [en.chem-station.com]

- 2. The first total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The Marine Natural Compound this compound Selectively Induces Apoptosis in Triple-Negative Breast Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. On the Mechanism of Action of Dragmacidins I and J, Two New Representatives of a New Class of Protein Phosphatase 1 and 2A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Extraction of Dragmacidin D from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the extraction, purification, and characterization of Dragmacidin D, a bioactive bis-indole alkaloid, from its marine sponge sources. The methodology is compiled from established procedures for closely related Dragmacidin analogues and known data for this compound.

Introduction